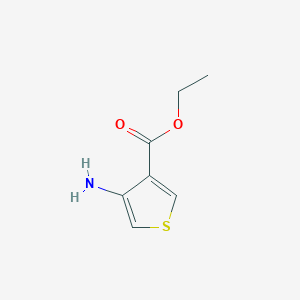
Ethyl 4-aminothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-aminothiophene-3-carboxylate: is an organic compound with the molecular formula C7H9NO2S. It belongs to the class of aminothiophenes, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with an amino group at the fourth position and an ethyl ester group at the third position.
准备方法
Synthetic Routes and Reaction Conditions:
Gewald Reaction: One common method for synthesizing ethyl 4-aminothiophene-3-carboxylate is the Gewald reaction. This involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound. The reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide.
Paal-Knorr Synthesis: Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring.
Industrial Production Methods: Industrial production of this compound often involves optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 4-aminothiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol or amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Acyl chlorides, anhydrous conditions, dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amides, esters.
科学研究应用
Chemistry: Ethyl 4-aminothiophene-3-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of materials with specific electronic and optical characteristics.
作用机制
The mechanism of action of ethyl 4-aminothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can generate reactive intermediates that interact with cellular components.
相似化合物的比较
Methyl 4-aminothiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-aminothiophene-3-carboxylate: Similar structure but with the amino group at the second position instead of the fourth position.
Ethyl 4-aminothiophene-2-carboxylate: Similar structure but with the carboxylate group at the second position instead of the third position.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. The presence of the amino group at the fourth position and the ethyl ester group at the third position provides distinct electronic and steric properties, making it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C7H9NO2S |
|---|---|
分子量 |
171.22 g/mol |
IUPAC 名称 |
ethyl 4-aminothiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2,8H2,1H3 |
InChI 键 |
CKLSXGLEVIHXTM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)

![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
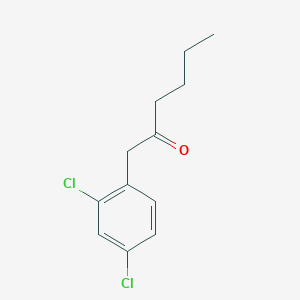
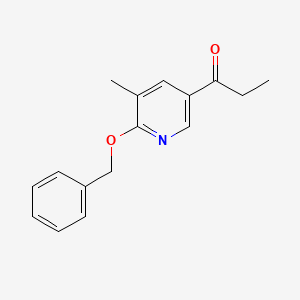

![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)
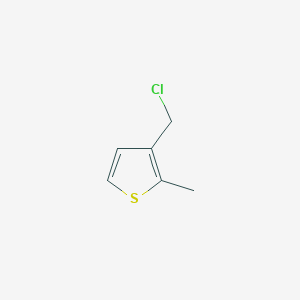

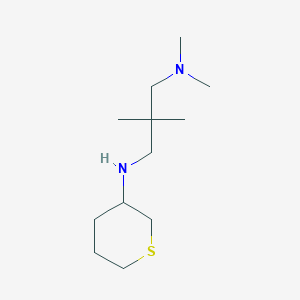
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)
![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)


